(R)-alpha-Benzyl-proline methyl ester hydrochloride
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Overview
Description
®-alpha-Benzyl-proline methyl ester hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its ability to act as a chiral source, making it valuable in the field of medicinal chemistry and polymer materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Benzyl-proline methyl ester hydrochloride typically involves the esterification of ®-alpha-Benzyl-proline with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions, simple workup, and high efficiency.
Industrial Production Methods
In industrial settings, the production of ®-alpha-Benzyl-proline methyl ester hydrochloride often involves the use of large-scale esterification processes. These processes may utilize protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid . Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly employed .
Chemical Reactions Analysis
Types of Reactions
®-alpha-Benzyl-proline methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces ®-alpha-Benzyl-proline and methanol.
Reduction: Produces ®-alpha-Benzyl-prolinol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-alpha-Benzyl-proline methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of polymers and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-alpha-Benzyl-proline methyl ester hydrochloride involves its role as a chiral source in various chemical reactions. The compound interacts with molecular targets through its ester and proline moieties, facilitating the formation of chiral centers in the resulting products. This interaction is crucial in the synthesis of enantiomerically pure compounds, which are essential in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- (S)-alpha-Benzyl-proline methyl ester hydrochloride
- ®-alpha-Methyl-proline methyl ester hydrochloride
- ®-alpha-Benzyl-proline ethyl ester hydrochloride
Uniqueness
®-alpha-Benzyl-proline methyl ester hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in the synthesis of chiral compounds. Its ability to act as a chiral source distinguishes it from other similar compounds, which may not offer the same level of enantiomeric purity or reactivity .
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl (2R)-2-benzylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11;/h2-4,6-7,14H,5,8-10H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
HYMMEIYSWIVADP-BTQNPOSSSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1(CCCN1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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